{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid {1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0766021
InChI: InChI=1S/C25H20N2O4/c1-31-16-8-6-7-15(13-16)23-22(19-11-4-5-12-20(19)26-23)24-17-9-2-3-10-18(17)25(30)27(24)14-21(28)29/h2-13,24,26H,14H2,1H3,(H,28,29)
SMILES: COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)O
Molecular Formula: C25H20N2O4
Molecular Weight: 412.4 g/mol

{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid

CAS No.:

Cat. No.: VC0766021

Molecular Formula: C25H20N2O4

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid -

Specification

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
IUPAC Name 2-[1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1H-isoindol-2-yl]acetic acid
Standard InChI InChI=1S/C25H20N2O4/c1-31-16-8-6-7-15(13-16)23-22(19-11-4-5-12-20(19)26-23)24-17-9-2-3-10-18(17)25(30)27(24)14-21(28)29/h2-13,24,26H,14H2,1H3,(H,28,29)
Standard InChI Key CTNRDFOTOJCFMD-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)O
Canonical SMILES COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator